

Potential off-target effects of CP-640186 hydrochloride

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Compound of Interest

Compound Name: CP-640186 hydrochloride

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Technical Support Center: CP-640186 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **CP-640186 hydrochloride**. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CP-640186 hydrochloride**?

CP-640186 hydrochloride is an orally active and cell-permeable inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] It is isozyme-nonselective, meaning it inhibits both ACC1 and ACC2.[4][5] The inhibition is reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[4][6] By inhibiting ACC, CP-640186 hydrochloride blocks the synthesis of malonyl-CoA, a key molecule in fatty acid metabolism. [1][2][3] This leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[1][6]

Q2: What are the known on-target effects of **CP-640186 hydrochloride** in cellular and in vivo models?

Troubleshooting & Optimization





In cellular models, **CP-640186 hydrochloride** has been shown to inhibit fatty acid and triglyceride synthesis in HepG2 cells and stimulate fatty acid oxidation in C2C12 cells and isolated rat epitrochlearis muscle.[1][6] At a concentration of 20 μ M, it can inhibit the growth of H460 cells.[1] In animal models, oral administration of CP-640186 has been demonstrated to lower malonyl-CoA levels in the liver and muscle, inhibit fatty acid synthesis, and stimulate whole-body fatty acid oxidation.[4][6]

Q3: Is there any information available on the off-target effects of CP-640186 hydrochloride?

Currently, there is limited publicly available information specifically detailing the off-target effects of **CP-640186 hydrochloride** from broad kinase selectivity panels or receptor binding assays. However, studies have reported a lack of observed toxicity in mice treated with the compound.[7] One study noted that for short-term use, potential side effects that might arise from long-term medication could be less of a concern.[8]

Q4: My experimental results are inconsistent with the expected on-target effects of ACC inhibition. What could be the cause?

If you are observing unexpected results, consider the following troubleshooting steps:

- Compound Stability: Solutions of CP-640186 hydrochloride are reported to be unstable. It
 is recommended to prepare fresh solutions for each experiment or purchase small, prepackaged sizes.[2][9]
- Cell Line Specificity: The metabolic state and expression levels of ACC1 and ACC2 can vary significantly between different cell lines. Effects observed in one cell line may not be directly translatable to another.
- Experimental Conditions: Factors such as cell density, media composition (especially lipid content), and incubation time can all influence the observed effects of an ACC inhibitor.
- Potential Off-Target Effects: While specific off-target activities have not been widely reported, it is a possibility. If you have ruled out other experimental variables, you may consider performing your own off-target effect validation.

Q5: How can I experimentally assess potential off-target effects of **CP-640186 hydrochloride** in my model system?



To investigate potential off-target effects, you could consider the following approaches:

- Phenotypic Rescue Experiments: Attempt to rescue the observed phenotype by supplementing the media with downstream metabolites of the ACC pathway, such as malonyl-CoA or fatty acids. If the phenotype is not rescued, it may suggest an off-target effect.
- Use of a Structurally Unrelated ACC Inhibitor: Compare the phenotype induced by CP-640186 hydrochloride with that of another ACC inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
- Kinase Profiling: If you suspect off-target kinase activity, you can utilize commercially
 available kinase screening services to test the activity of CP-640186 hydrochloride against
 a panel of kinases.
- Gene Knockout/Knockdown Studies: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the
 expression of ACC1 and/or ACC2. Compare the phenotype of the knockout/knockdown with
 that of CP-640186 hydrochloride treatment.

Data Summary

In Vitro Potency of CP-640186

Target	Species	IC50	Assay Type
ACC1	Rat Liver	53 nM	Enzyme Assay
ACC2	Rat Skeletal Muscle	61 nM	Enzyme Assay

Data sourced from multiple references.[1][2][3][4][5]

Cellular Activity of CP-640186



Cell Line	Effect	EC50 / Concentration
HepG2	Inhibition of fatty acid synthesis	EC50 of 0.62 μM
HepG2	Inhibition of triglyceride synthesis	EC50 of 1.8 μM
C2C12	Stimulation of palmitate acid oxidation	EC50 of 57 nM
Rat Epitrochlearis Muscle	Stimulation of palmitate acid oxidation	EC50 of 1.3 μM
H460	Inhibition of cell growth	~30% decrease at 20 µM

Data sourced from multiple references.[1]

Experimental Protocols

Protocol 1: Assessment of Fatty Acid Synthesis Inhibition in HepG2 Cells

- Cell Culture: Culture HepG2 cells in a suitable medium, such as DMEM supplemented with 10% FBS, to 80-90% confluency.
- Compound Treatment: Pre-incubate the cells with varying concentrations of **CP-640186 hydrochloride** (e.g., 0.1 nM to 10 μ M) for 2 hours.
- Radiolabeling: Add [1,2-14C]-acetic acid to the medium and incubate for an additional 2 hours.
- Lipid Extraction: Wash the cells with PBS and lyse them. Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
- Quantification: Measure the incorporation of radiolabel into the lipid fraction using a scintillation counter.
- Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of fatty acid synthesis against the log concentration of CP-640186 hydrochloride.

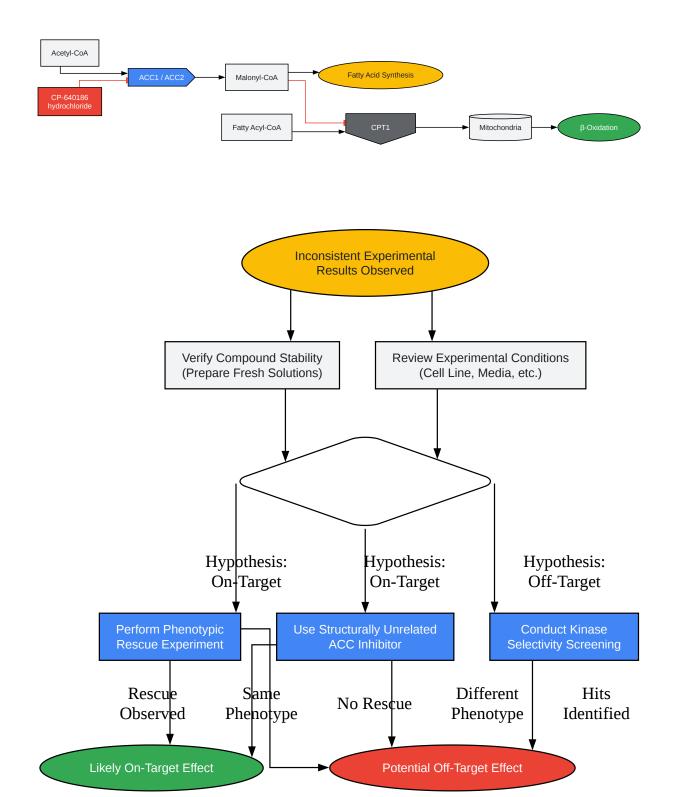


Protocol 2: Assessment of Fatty Acid Oxidation in C2C12 Myotubes

- Cell Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.
- Compound Treatment: Pre-incubate the differentiated myotubes with varying concentrations of **CP-640186 hydrochloride** for 2 hours.
- Radiolabeling: Add [14C(U)]-palmitate complexed to BSA to the medium and incubate for 2 hours.
- Measurement of ¹⁴CO₂: Collect the cell culture medium and measure the amount of ¹⁴CO₂
 produced as a measure of fatty acid oxidation.
- Data Analysis: Calculate the EC50 value by plotting the stimulation of fatty acid oxidation against the log concentration of CP-640186 hydrochloride.

Visualizations





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
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